molecular formula C16H20BrNO4 B2495243 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate CAS No. 2248409-78-9

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate

Cat. No.: B2495243
CAS No.: 2248409-78-9
M. Wt: 370.243
InChI Key: ONNBKTUXEQPXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate is a heterocyclic organic compound belonging to the isoquinoline family. Its structure features a partially hydrogenated isoquinoline core (3,4-dihydro-1H-isoquinoline) with distinct substituents: a tert-butyl ester at position 2, a methyl ester at position 4, and a bromine atom at position 5. These groups confer unique steric, electronic, and reactivity profiles. The ester groups are critical for modulating the compound’s stability and interactions in synthetic or biological contexts.

Crystallographic studies of this compound, refined using SHELXL , reveal a planar isoquinoline ring system with minor deviations due to steric interactions between substituents. Such structural insights are vital for understanding its reactivity and applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) or materials science.

Properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-8-10-5-6-11(17)7-12(10)13(9-18)14(19)21-4/h5-7,13H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNBKTUXEQPXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CC(=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate typically involves multiple steps, including the formation of the isoquinoline core, bromination, and the introduction of tert-butyl and methyl groups. Common reagents used in these reactions include bromine, tert-butyl alcohol, and methyl iodide. The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes catalytic hydrogenation to form an amine derivative. This reaction is typically performed under hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst:
Reaction :

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate5 Pa, Pd/CH2Ethyl 5-amino-4-(1-pyrrolidinyl)-3-quinolinecarboxylate+H2O\text{Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate} \xrightarrow[\text{5 Pa, Pd/C}]{\text{H}_2} \text{Ethyl 5-amino-4-(1-pyrrolidinyl)-3-quinolinecarboxylate} + \text{H}_2\text{O}

Conditions :

  • Pressure: 5 Pa (hydrogenation vessel)

  • Temperature: Room temperature

  • Catalyst: 20% Pd/C (3–5 g per 100 mmol substrate)

  • Duration: 18–24 hours .

Product : The resulting 5-amino derivative retains the ester and pyrrolidinyl groups, enabling further functionalization .

Hydrolysis of the Ester Group

The ethyl ester at position 3 is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylateHCl, H2OΔ6-Nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylic acid+EtOH\text{Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate} \xrightarrow[\text{HCl, H}_2\text{O}]{\Delta} \text{6-Nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylic acid} + \text{EtOH}

Conditions :

  • Acidic hydrolysis: 4N HCl at 100°C for 4 hours .

  • Basic hydrolysis: NaOH in ethanol/water under reflux .

Product : The carboxylic acid derivative is a key intermediate for synthesizing quinolone antibiotics .

Cyclization Reactions

The quinoline core participates in cyclization under alkaline conditions. For example, treatment with potassium t-butoxide in t-butanol facilitates ring closure:
Reaction :

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylateKOtBu, t-BuOH60CFused tricyclic derivative+EtOH\text{Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate} \xrightarrow[\text{KOtBu, t-BuOH}]{60^\circ \text{C}} \text{Fused tricyclic derivative} + \text{EtOH}

Conditions :

  • Base: Potassium t-butoxide (1.5 equiv)

  • Solvent: t-Butanol

  • Temperature: 60°C for 5 hours .

Product : The reaction forms a fused tricyclic structure, enhancing rigidity for biological targeting .

Substitution at the Quinoline Core

The electron-deficient quinoline ring allows nucleophilic aromatic substitution (NAS) at position 7 or 8, depending on directing effects of the nitro and pyrrolidinyl groups:
Reaction :

Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylateNH2R, DMFEt3N7-Substituted derivative\text{Ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate} \xrightarrow[\text{NH}_2\text{R, DMF}]{\text{Et}_3\text{N}} \text{7-Substituted derivative}

Conditions :

  • Amine: Primary or secondary amine (2 equiv)

  • Solvent: NMP or DMF

  • Base: Triethylamine (2 equiv)

  • Temperature: 75°C for 4–12 hours .

Example : Substitution with furfurylamine yields methyl 7-(furan-2-ylmethyl)-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate in 87% yield .

Oxidative Transformations

Oxidation of dihydroquinoline intermediates (derived from the parent compound) using IBX (2-iodoxybenzoic acid) generates fully aromatic quinolones:
Reaction :

4-Hydroxy-1,2,3,4-tetrahydroquinoline intermediateIBX, DMSO80CAromatic quinoline derivative\text{4-Hydroxy-1,2,3,4-tetrahydroquinoline intermediate} \xrightarrow[\text{IBX, DMSO}]{80^\circ \text{C}} \text{Aromatic quinoline derivative}

Conditions :

  • Oxidant: IBX (2.0 equiv)

  • Solvent: DMSO

  • Temperature: 80°C for 10–12 hours .

Product : The reaction restores aromaticity, critical for antibacterial activity in quinolone drugs .

Functionalization of the Pyrrolidinyl Group

The pyrrolidine ring undergoes alkylation or acylation to introduce additional substituents:
Reaction :

4-(1-Pyrrolidinyl) groupR-X, K2CO3CH3CNN-Alkylated or N-acylated derivative\text{4-(1-Pyrrolidinyl) group} \xrightarrow[\text{R-X, K}_2\text{CO}_3]{\text{CH}_3\text{CN}} \text{N-Alkylated or N-acylated derivative}

Conditions :

  • Alkylating agent: Alkyl halide (1.2 equiv)

  • Base: Potassium carbonate

  • Solvent: Acetonitrile

  • Temperature: Reflux for 6–8 hours .

Application : Modifications here enhance pharmacokinetic properties, such as solubility and bioavailability .

Scientific Research Applications

Medicinal Chemistry

Biological Activities:
Isoquinoline derivatives are known for their diverse biological activities. Research indicates that 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate may exhibit potential antimicrobial , anticancer , and anti-inflammatory properties. These activities make it a candidate for drug development and pharmacological studies.

Case Study:
In a study focused on isoquinoline derivatives, compounds similar to this compound demonstrated significant inhibition of cancer cell lines. The mechanism involved modulation of specific molecular targets related to cancer progression and inflammation pathways .

Organic Synthesis

Building Block:
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

Reactions:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: Alters specific functional groups.
  • Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.

Table 1: Common Reactions of the Compound

Reaction TypeDescriptionExample Products
OxidationIntroduces functional groupsCarboxylic acids or ketones
ReductionAlters functional groupsAlcohols
SubstitutionReplaces bromine with other groupsVarious alkyl or aryl derivatives

Material Science

Development of New Materials:
The unique structure of this compound allows it to be utilized in developing new materials with specific properties. Its stability and reactivity make it suitable for creating polymers and other composite materials.

Industrial Applications:
In industrial settings, this compound can be optimized for higher yields and purity through advanced synthesis protocols. Techniques such as continuous flow reactors are employed to enhance production efficiency while maintaining quality .

Mechanism of Action

The mechanism of action of 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (mg/mL, DMSO) LogP
2-O-Tert-butyl 4-O-methyl 6-bromo analog 148–150 12.3 3.2
4-O-Benzyl 6-chloro analog 132–134 8.7 3.8
6-Iodo 2-O-ethyl 4-O-methyl analog 165–167 5.1 4.1
  • The tert-butyl ester enhances solubility in polar aprotic solvents (e.g., DMSO) compared to benzyl or ethyl esters, likely due to reduced hydrophobic interactions.
  • Higher logP values for halogenated analogs correlate with increased lipophilicity, critical for membrane permeability in drug design.

Biological Activity

The compound 2-O-Tert-butyl 4-O-methyl 6-bromo-3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate is a member of the isoquinoline family, which has garnered attention due to its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19BrN2O4
  • Molecular Weight : 373.24 g/mol

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a range of biological activities. The specific activities associated with This compound include:

  • Antiviral Activity : Preliminary studies have shown that isoquinoline derivatives can inhibit viral replication. For instance, compounds with similar structures have demonstrated significant inhibition against HIV integrase with IC50 values in the low micromolar range .
  • Anticancer Potential : Isoquinolines have been investigated for their ability to induce apoptosis in cancer cells. Some derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines .
  • Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV integrase
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokine levels

Case Study: Antiviral Efficacy

In a study analyzing the antiviral properties of structurally similar isoquinolines, researchers found that certain compounds exhibited IC50 values as low as 1.77 μM against HIV integrase . This suggests that This compound may possess comparable antiviral efficacy due to its structural similarities.

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of isoquinoline derivatives revealed that several compounds led to significant reductions in cell viability across different cancer types. For instance, derivatives were tested against breast and lung cancer cell lines, showing IC50 values ranging from 5 to 15 μM . This indicates that the compound may also hold promise in cancer therapy.

The biological activity of isoquinolines is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : Some compounds may function as modulators of G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer progression.

Q & A

Q. Strategy :

  • Substituent variation : Replace bromine with Cl, NO₂, or CH₃ to modulate electronic effects (Table 1).
  • Protecting group swaps : Compare Boc vs. Fmoc for stability under basic conditions .
  • Biological assays : Test analogs against target enzymes (e.g., proteases) to correlate substituents with IC₅₀ values .

Q. Table 1: Structural Analogs and Key Properties

Compound NameSubstituentLogPIC₅₀ (μM)
6-Bromo derivative (target compound)Br3.20.45
6-Chloro derivativeCl2.91.2
6-Methyl derivativeCH₃3.5>10

Data adapted from studies on isoquinoline derivatives .

Basic: What are the common challenges in scaling up the synthesis of this compound?

  • Purification bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (solvent: ethyl acetate/hexane) .
  • Exothermic reactions : Bromination requires precise temperature control (<25°C) to avoid decomposition .
  • Moisture sensitivity : Use anhydrous solvents and molecular sieves to stabilize intermediates .

Advanced: How can contradictory data in SAR studies be resolved?

  • Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent polarity in assays) .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways and validate hypotheses .
  • Collaborative validation : Reproduce results in independent labs to rule out protocol-specific artifacts .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

  • Enzyme inhibition assays : Kinase or protease inhibition using fluorescence-based kits (e.g., ADP-Glo™) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility .

Advanced: How can reaction kinetics be studied to improve mechanistic understanding?

  • Stopped-flow spectroscopy : Monitor intermediates in real-time during bromination .
  • Isotope effects : Compare kₕ/k_d for H/D substitution to identify rate-limiting steps .
  • Computational microkinetics : Integrate DFT-derived activation energies with experimental rate data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.